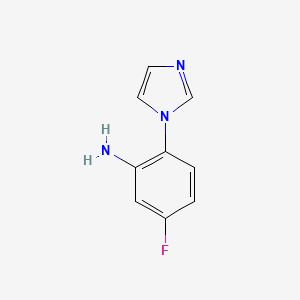![molecular formula C11H15F3N4O B1304828 2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-ol CAS No. 651004-99-8](/img/structure/B1304828.png)
2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis and Pharmacological Properties
The synthesis of 4-piperazinopyrimidines with a methylthio substituent at the 5 position of the pyrimidine ring has been explored, resulting in a series of 22 new compounds. These were synthesized through the nucleophilic attack of amines on 2,4,6-trichloropyrimidine, leading to the separation of isomers. The pharmacological screening of these compounds revealed a broad spectrum of properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects. Notably, two compounds were identified with potent antiemetic activity and selected for clinical investigations .
One-Pot Biginelli Synthesis
A novel synthesis method for dihydropyrimidinone derivatives incorporating a piperazine or morpholine moiety has been developed. This one-pot Biginelli reaction involves the synthesis of enaminones by refluxing 1-[4-(piperazin/morpholin-1-yl) phenyl] ethan-1-one with dimethylformamide dimethylacetal (DMF-DMA) without solvent. The three-dimensional structure of an enaminone containing a morpholine moiety was confirmed via single-crystal X-ray crystallography. Subsequently, dihydropyrimidinone derivatives were synthesized by reacting these enaminones with urea and various substituted benzaldehydes in the presence of glacial acetic acid, yielding good results through a simple and efficient method .
Molecular Structure Analysis
The molecular structure of the dihydropyrimidinone derivative containing a morpholine moiety was elucidated using single-crystal X-ray crystallography, which provided detailed insights into the three-dimensional arrangement of atoms within the molecule . This structural information is crucial for understanding the chemical behavior and potential interactions of the compound with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the compounds include the nucleophilic attack on trichloropyrimidine and the Biginelli reaction. The former leads to the formation of 4-piperazinopyrimidines with various substituents, while the latter is a multicomponent reaction that yields dihydropyrimidinone derivatives. These reactions are significant for constructing complex molecules with potential pharmacological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, such as solubility, melting points, and stability, are inferred from the structural characteristics and the synthetic methods employed. The presence of a piperazine or morpholine moiety can influence these properties, affecting the compound's pharmacokinetics and pharmacodynamics. The pharmacological screening indicates that the synthesized compounds exhibit a range of biological activities, which can be attributed to their chemical properties .
Wissenschaftliche Forschungsanwendungen
Arylpiperazine Derivatives
Arylpiperazine derivatives are known for their clinical application in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including N-dealkylation to form 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects. Their pharmacological actions are significant due to their extensive distribution in tissues and their varied effects on neurotransmitter receptors. The review by Caccia (2007) discusses these aspects in detail, highlighting the importance of arylpiperazine derivatives in medicinal chemistry (Caccia, 2007).
Pyrimidine Derivatives
Pyrimidine derivatives are crucial for their broad synthetic applications and bioavailability in medicinal and pharmaceutical industries. Their synthesis and applications, especially in developing 5H-pyrano[2,3-d]pyrimidine scaffolds, have been highlighted for their wider applicability in drug design. Parmar et al. (2023) review the synthetic pathways and application of hybrid catalysts in the development of pyrimidine derivatives, demonstrating their importance in lead molecule development (Parmar, Vala, & Patel, 2023).
Piperazine Derivatives
Piperazine derivatives have shown a broad spectrum of pharmaceutical applications, including acting as antipsychotic, antihistamine, antianginal, and antidepressant agents. These compounds have been explored for their potential in drug design, with slight modifications to their structure leading to significant changes in their medicinal properties. Rathi et al. (2016) provide an overview of the patent review on piperazine derivatives, emphasizing their versatility as a pharmacophore (Rathi, Syed, Shin, & Patel, 2016).
Eigenschaften
IUPAC Name |
2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N4O/c12-11(13,14)9-1-2-15-10(16-9)18-5-3-17(4-6-18)7-8-19/h1-2,19H,3-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGYMFGFNLYHOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=CC(=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383818 |
Source


|
| Record name | 2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-ol | |
CAS RN |
651004-99-8 |
Source


|
| Record name | 2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304755.png)
![Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304756.png)

![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)







